molecular formula C15H28O3 B8797406 13-Hydroxy-oxacyclohexadecan-2-one CAS No. 32539-79-0

13-Hydroxy-oxacyclohexadecan-2-one

Cat. No. B8797406
CAS RN: 32539-79-0
M. Wt: 256.38 g/mol
InChI Key: FDGKLOJAQCXSKC-UHFFFAOYSA-N
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Description

13-Hydroxy-oxacyclohexadecan-2-one is a useful research compound. Its molecular formula is C15H28O3 and its molecular weight is 256.38 g/mol. The purity is usually 95%.
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properties

CAS RN

32539-79-0

Product Name

13-Hydroxy-oxacyclohexadecan-2-one

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

13-hydroxy-oxacyclohexadecan-2-one

InChI

InChI=1S/C15H28O3/c16-14-10-7-5-3-1-2-4-6-8-12-15(17)18-13-9-11-14/h14,16H,1-13H2

InChI Key

FDGKLOJAQCXSKC-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=O)OCCCC(CCCC1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

According to Russian Inventor's Certificate 1 133 274, 12-oxo-15-pentadecanolide is reduced in the presence of Raney nickel to give 12-hydroxy-15-pentadecanolide, which is then dehydrated, for example in the presence of phosphoric acid, to give the corresponding 15-pentadec-11- and -12-enolides, and these products are then hydrogenated in the presence of a nickel catalyst to give I.
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Synthesis routes and methods II

Procedure details

A solution of 480 g (1.89 mol) of 12-oxo-15-pentadecanolide (VI) in 735 ml of methanol is cooled to 10°-15° C. 26.2 g of sodium borohydride are added in portions at this temperature. The mixture is allowed to after-react at 15° C. for a further 2 hours. After addition of water, excess methanol is distilled off. The organic content of the reaction mixture is extracted with toluene, the toluene phase is washed neutral and dried, the toluene is stripped off and the residue is subjected to fractional distillation. 470 g (1.85 mol) of 12-hydroxy-15-pentadecanolide are obtained;
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